N-(2,2-dimethyl-3-phenoxycyclobutyl)-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(2,2-dimethyl-3-phenoxycyclobutyl)-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives.
Properties
IUPAC Name |
N-(2,2-dimethyl-3-phenoxycyclobutyl)-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-19(2)15(10-16(19)25-13-8-6-5-7-9-13)23(3)17-14-11-22-24(4)18(14)21-12-20-17/h5-9,11-12,15-16H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUZXLLQTVYDTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OC2=CC=CC=C2)N(C)C3=NC=NC4=C3C=NN4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,2-dimethyl-3-phenoxycyclobutyl)-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available starting materialsCommon synthetic routes involve cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions .
Chemical Reactions Analysis
N-(2,2-dimethyl-3-phenoxycyclobutyl)-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or cyclobutyl groups using reagents like halides or amines.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce additional functional groups
Scientific Research Applications
N-(2,2-dimethyl-3-phenoxycyclobutyl)-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting CDK2 and EGFR tyrosine kinase, which are important in cancer treatment
Pharmacology: The compound exhibits cytotoxic activities against various cancer cell lines, making it a candidate for anticancer drug development
Materials Science: Its unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyl-3-phenoxycyclobutyl)-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific protein kinases such as CDK2 and EGFR tyrosine kinase. These kinases play crucial roles in cell cycle regulation and signal transduction pathways. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N-(2,2-dimethyl-3-phenoxycyclobutyl)-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine is compared with other pyrazolo[3,4-d]pyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a different core structure but exhibit similar biological activities, such as kinase inhibition and anticancer properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
